![molecular formula C16H17ClO3S B3844379 1-[(4-chlorobenzyl)sulfinyl]-3-phenoxy-2-propanol](/img/structure/B3844379.png)
1-[(4-chlorobenzyl)sulfinyl]-3-phenoxy-2-propanol
Descripción general
Descripción
1-[(4-chlorobenzyl)sulfinyl]-3-phenoxy-2-propanol, also known as CPSP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPSP belongs to the family of sulfoxides, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 1-[(4-chlorobenzyl)sulfinyl]-3-phenoxy-2-propanol is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This compound may also act by reducing the production of reactive oxygen species (ROS) and modulating the activity of transcription factors, such as nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to reduce the production of ROS and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, this compound has been shown to reduce the expression of COX-2 and LOX, which are enzymes involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-chlorobenzyl)sulfinyl]-3-phenoxy-2-propanol has several advantages for laboratory experiments. This compound is stable and can be easily synthesized in the laboratory. This compound has been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, this compound has some limitations for laboratory experiments. This compound has poor solubility in water, which makes it difficult to administer in vivo. In addition, this compound has a short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 1-[(4-chlorobenzyl)sulfinyl]-3-phenoxy-2-propanol. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another direction is to investigate the potential of this compound as an anti-inflammatory agent. This compound has been shown to reduce the production of pro-inflammatory cytokines, and further studies are needed to determine its efficacy in vivo. Finally, future studies should investigate the potential of this compound as an antioxidant agent. This compound has been shown to increase the activity of antioxidant enzymes, and further studies are needed to determine its efficacy in vivo.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been extensively studied in various in vitro and in vivo models, and has shown promising results. Further studies are needed to determine the efficacy of this compound as a therapeutic agent for the treatment of cancer, inflammation, and oxidative stress.
Aplicaciones Científicas De Investigación
1-[(4-chlorobenzyl)sulfinyl]-3-phenoxy-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has been tested in various in vitro and in vivo models, and has shown promising results. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methylsulfinyl]-3-phenoxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3S/c17-14-8-6-13(7-9-14)11-21(19)12-15(18)10-20-16-4-2-1-3-5-16/h1-9,15,18H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEASZXPRVQPSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CS(=O)CC2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(1-naphthylmethyl)-2-piperidinyl]methanol](/img/structure/B3844315.png)
![methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate](/img/structure/B3844322.png)
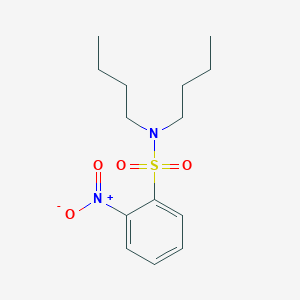
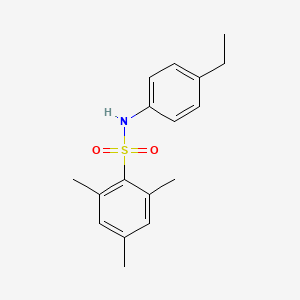
![1-{4-[4-(3-thienylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844350.png)
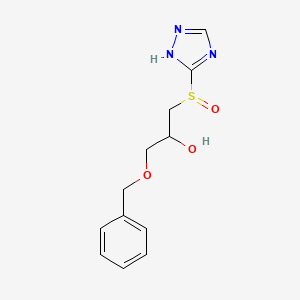

![6-[(2-{[4-(2-methoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-2-pyridinecarboxylic acid](/img/structure/B3844375.png)
![7-hydroxy-3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B3844386.png)
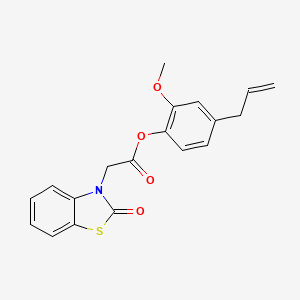
![ethyl methyl [(2-chlorophenyl)hydrazono]malonate](/img/structure/B3844400.png)
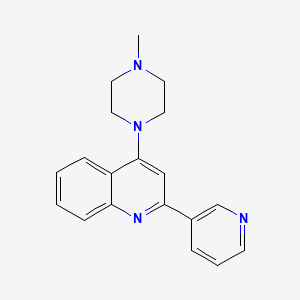
![2-(2,2-dimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)-N-1,3-thiazol-2-ylacetamide](/img/structure/B3844405.png)